molecular formula C17H22N2O B2533240 1-Amino-3-(dibenzylamino)propan-2-ol CAS No. 50456-65-0

1-Amino-3-(dibenzylamino)propan-2-ol

Cat. No. B2533240
CAS RN: 50456-65-0
M. Wt: 270.376
InChI Key: MNQYAQYASJFMFK-UHFFFAOYSA-N
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Description

1-Amino-3-(dibenzylamino)propan-2-ol is a compound that can be synthesized from α-amino acids and has been studied for its potential as a building block in organic synthesis. The compound is related to a class of substances that have been explored for their pharmacological properties, such as beta-adrenergic blocking capabilities, and for their utility in creating more complex chemical structures like amino lactones and hydroxy-piperidin-2-ones .

Synthesis Analysis

The synthesis of related compounds, such as α-(dibenzylamino) aldehydes, involves the reaction with ethynylmagnesium bromide to produce propargylic 1,2-amino alcohols. These reactions occur at low temperatures and result in good yields and diastereomeric ratios, with anti diastereomers typically being the major product . Additionally, the synthesis of 1-(aryloxy)-3-[(amido)alkyl]amino]propan-2-ols has been described, where variations in the aryl and amidic groups have been explored to modulate the pharmacological activity of the compounds .

Molecular Structure Analysis

The molecular structure of related dibenzylamino compounds has been elucidated using techniques such as NMR spectroscopy and single-crystal X-ray analysis. These studies have helped in assigning the stereochemistry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The dibenzylamino moiety in these compounds is a versatile functional group that can participate in further chemical transformations. For instance, α-dibenzylamino aldehydes have been used to synthesize anti-amino propargyl alcohols, which can then be converted into syn amino alcohols. These intermediates are valuable for the production of enantiopure amino lactones and hydroxy-piperidin-2-ones, demonstrating the utility of the dibenzylamino group in complex chemical syntheses .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit interesting conformational behavior due to the presence of the dibenzylamino group. The stereochemistry and substituents on the compound can significantly influence its physical properties, such as solubility and melting point, as well as its chemical reactivity .

Scientific Research Applications

Synthesis of Derivatives and Stereochemistry

1-Amino-3-(dibenzylamino)propan-2-ol derivatives have been explored for their stereochemical properties. For instance, dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol isomers were synthesized and their stereochemistry was studied using NMR spectroscopy and single crystal X-ray analysis. This research highlighted the unusual conformational behavior of these compounds in both solution-phase and solid-state (Jones et al., 2016).

Structural Investigation of Schiff Base Derivatives

A study conducted on Schiff base derivatives of this compound provided insights into the equilibrium structure and electronic properties of these compounds. The research employed density functional theory (DFT) optimized geometry and experimental SC-XRD structure to investigate these derivatives. This study offers a deeper understanding of the molecular structures and interactions in these compounds (Khalid et al., 2018).

Synthesis of Homopropargyl Amino Alcohols

This compound has also been utilized in the synthesis of homopropargyl amino alcohols. These compounds serve as versatile intermediates for various synthetic targets like γ-amino-β-hydroxy-ketones and 1,7-diamino-2,6-diols, showing the compound's significance in organic synthesis (Andrés et al., 2006).

Development of Chiral Synthons

Research on α-dibenzylamino aldehydes, derived from this compound, has led to the development of chiral synthons. These synthons are crucial for producing enantiopure amino lactones and hydroxy-piperidin-2-ones, demonstrating the compound's utility in stereoselective synthesis (Andrés et al., 2006).

Corrosion Inhibition in Carbon Steel

Tertiary amines derived from this compound have been synthesized and examined for their performance in inhibiting carbon steel corrosion. These compounds demonstrated significant inhibition efficiencies, highlighting their potential application in corrosion science (Gao et al., 2007).

properties

IUPAC Name

1-amino-3-(dibenzylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-11-17(20)14-19(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16/h1-10,17,20H,11-14,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQYAQYASJFMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-(dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione (4.5 g, 11.25 mmol) in conc. HCl (50 mL) was stirred at 120° C. overnight. After cooling to room temperature, the mixture was filtered. And the filtrate was extracted with CHCl3. The aqueous layer was added aq. 30% NaOH until pH was above 7, then the solution was extracted with CH2Cl2, dried over Na2SO4 and concentrated to give yellow solid (3.0 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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